![molecular formula C11H16O2 B13186815 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol and contains both hydroxyl and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the catalytic hydrogenation of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione using a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione.
Reduction: 1-[4-(Propan-2-yl)phenyl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the isopropyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: A similar compound with one hydroxyl group instead of two.
1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione: An oxidized form of the compound with two carbonyl groups.
1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: A sulfur analog with a thiol group instead of a hydroxyl group.
Uniqueness
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and isopropyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11-13H,7H2,1-2H3 |
InChI-Schlüssel |
MTOXIXZPTVCLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


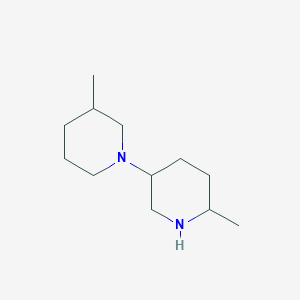
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
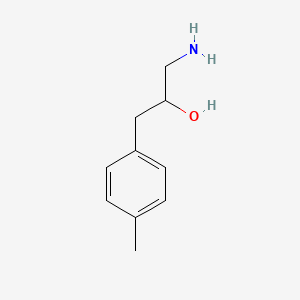
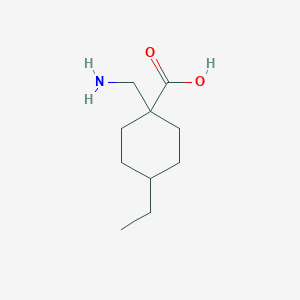
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)
![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)
![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)
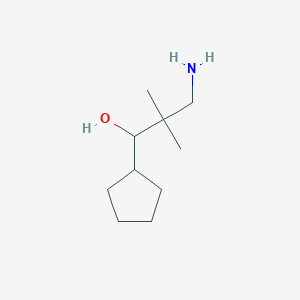
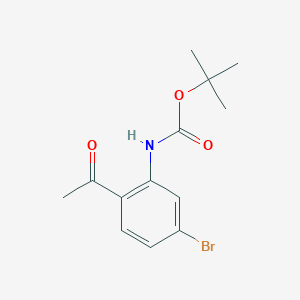
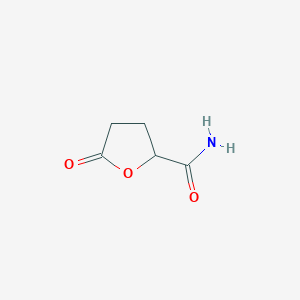
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
